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  • Product: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid
  • CAS: 1272840-24-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

An In-Depth Technical Guide to 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential Introduction The imidazole ring is a cornerstone of medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design. When combined with other pharmacologically significant moieties, the potential for developing novel therapeutics increases substantially. This guide focuses on 1-(2-Nitrophenyl)imidazole-4-carboxylic acid, a molecule that synergistically combines three key functional groups: the proven imidazole core, a bio-reductive 2-nitrophenyl group, and a strategically important carboxylic acid handle.

The nitroaromatic group, particularly when positioned ortho to the point of attachment, is a well-established precursor for hypoxia-activated prodrugs.[2] In low-oxygen environments, such as those found in solid tumors or anaerobic infections, endogenous reductases can convert the nitro group into cytotoxic species, offering a targeted therapeutic approach.[2][3] Furthermore, the carboxylic acid function not only enhances aqueous solubility but also serves as a versatile anchor for further chemical modification or can act as a bioisostere for other functional groups, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the physicochemical properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid, outlines a robust synthetic and purification strategy, describes the analytical techniques for its characterization, and explores its significant potential in modern therapeutic research.

Physicochemical Properties

The fundamental properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid are derived from its constituent parts. The table below summarizes its key molecular and chemical identifiers.

PropertyValueSource
Chemical Formula C₁₀H₇N₃O₄Calculated
Molecular Weight 233.18 g/mol Calculated
IUPAC Name 1-(2-nitrophenyl)-1H-imidazole-4-carboxylic acidIUPAC Nomenclature
Core Components Imidazole, Nitrophenyl, Carboxylic Acid-
Hydrogen Bond Donors 1 (Carboxylic OH)Calculated
Hydrogen Bond Acceptors 5 (2 Imidazole N, 2 Nitro O, 1 Carbonyl O)Calculated

Synthesis and Purification

The synthesis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is most logically achieved through a two-step process involving an initial N-arylation followed by ester hydrolysis. This strategy protects the reactive carboxylic acid group during the first step, preventing unwanted side reactions and ensuring a higher yield of the desired intermediate.

Proposed Synthetic Protocol

Step 1: N-Arylation of Ethyl 1H-imidazole-4-carboxylate

This step employs a nucleophilic aromatic substitution (SₙAr) reaction, where the deprotonated imidazole nitrogen acts as the nucleophile. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the phenyl ring, which activates the ring towards nucleophilic attack.

  • Reactants:

    • Ethyl 1H-imidazole-4-carboxylate (1.0 eq)

    • 1-Fluoro-2-nitrobenzene (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • To a solution of ethyl 1H-imidazole-4-carboxylate in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 20 minutes to facilitate the deprotonation of the imidazole N-H.

    • Add 1-fluoro-2-nitrobenzene to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield crude ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Protection Strategy: Ethyl 1H-imidazole-4-carboxylate is used as the starting material to protect the carboxylic acid functionality as an ester. The acidic proton of the carboxyl group would otherwise interfere with the basic conditions required for N-arylation.

  • Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the imidazole ring, making it nucleophilic. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SₙAr mechanism without interfering with the reaction.

  • Aryl Halide: 1-Fluoro-2-nitrobenzene is the preferred electrophile because fluorine is an excellent leaving group in SₙAr reactions, and its departure is strongly activated by the ortho-nitro group.

Step 2: Hydrolysis of Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate

The final step is the saponification of the ethyl ester to yield the target carboxylic acid.

  • Reactants:

    • Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3.0 eq)

  • Solvent: Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water to remove residual salts, and dry thoroughly.

Purification Workflow

The crude 1-(2-Nitrophenyl)imidazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity suitable for biological and analytical studies.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Arylation (SNAr) cluster_step2 Step 2: Ester Hydrolysis SM Ethyl 1H-imidazole-4-carboxylate + 1-Fluoro-2-nitrobenzene Cond1 K2CO3, DMF 80-100 °C SM->Cond1 Int Ethyl 1-(2-nitrophenyl)-1H- imidazole-4-carboxylate Cond1->Int Cond2 1. NaOH, THF/H2O 2. HCl (aq) Int->Cond2 Int->Cond2 Product 1-(2-Nitrophenyl)imidazole- 4-carboxylic acid Cond2->Product

Caption: Two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Expected Spectroscopic Data
TechniqueFunctional GroupExpected Chemical Shift / FrequencyRationale
¹H NMR Carboxylic Acid (-COOH)~12.0 ppm (broad singlet)The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[5]
Nitrophenyl-H (aromatic)~7.5 - 8.2 ppm (multiplets)Protons on the electron-deficient nitrophenyl ring appear in the typical downfield aromatic region.
Imidazole-H (aromatic)~7.8 - 8.5 ppm (singlets)The two protons on the imidazole ring are distinct and appear as sharp singlets.
¹³C NMR Carbonyl (-C =O)~165 - 185 ppmThe carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[5]
Aromatic Carbons~115 - 150 ppmSignals corresponding to the carbons of both the imidazole and nitrophenyl rings.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)This characteristic broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ (strong, sharp)The carbonyl stretch is a strong and easily identifiable absorption.[5]
N-O Stretch (Nitro Group)~1520 cm⁻¹ (asymmetric) & ~1340 cm⁻¹ (symmetric)These two strong absorptions are diagnostic for the presence of a nitro group.
Mass Spectrometry Molecular Ion [M+H]⁺m/z ≈ 234.05The expected mass-to-charge ratio for the protonated molecule, confirming the molecular weight.

Applications in Drug Discovery and Research

The unique combination of the three functional groups in 1-(2-Nitrophenyl)imidazole-4-carboxylic acid makes it a highly attractive scaffold for drug discovery, particularly in oncology and infectious diseases.

Rationale as a Hypoxia-Activated Prodrug

The core therapeutic hypothesis for this molecule is its function as a hypoxia-activated prodrug. The 2-nitro group is relatively inert under normal oxygen (normoxic) conditions. However, in the low-oxygen environment characteristic of solid tumors or anaerobic pathogens, one-electron reductases (e.g., cytochrome P450 reductase) can reduce the nitro group. This initiates a cascade that produces highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage DNA and other critical cellular macromolecules, leading to targeted cell death.[2] This mechanism is the basis for the activity of several approved drugs, including the anti-tuberculosis agents Delamanid and Pretomanid.[3]

Reductive Activation Pathway

ActivationPathway cluster_reactive Reactive Cytotoxic Species Parent R-NO2 (Inactive Prodrug) Radical R-NO2•− (Nitro Radical Anion) Parent->Radical +1e− (Hypoxic Reduction) Nitroso R-NO (Nitroso) Radical->Nitroso +1e−, +2H+ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e−, +2H+ Cytotoxicity DNA Damage & Cell Death Nitroso->Cytotoxicity Hydroxylamine->Cytotoxicity

Caption: Reductive activation of a nitroaromatic prodrug.

Potential Therapeutic Areas
  • Oncology: The molecule could be developed as a targeted agent against a wide range of solid tumors that contain hypoxic regions, which are often resistant to conventional chemotherapy and radiotherapy.

  • Infectious Diseases: As a potential antibacterial or antiparasitic agent, it could be effective against anaerobic organisms responsible for various infections. Its structural similarity to other nitroimidazole drugs suggests it could be investigated for activity against multi-drug resistant tuberculosis (MDR-TB).[3]

  • Chemical Biology: The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, affinity labels, or other chemical probes. This makes the molecule a valuable tool for studying the mechanisms of nitroreductase enzymes and the cellular response to hypoxic stress.

Conclusion

1-(2-Nitrophenyl)imidazole-4-carboxylic acid is a molecule of significant scientific interest, positioned at the intersection of established medicinal chemistry principles and targeted therapeutic strategies. Its design rationally combines a biologically active imidazole core, a hypoxia-sensitive nitroaromatic trigger, and a versatile carboxylic acid functional group. The synthetic route is logical and relies on well-understood, high-yielding chemical transformations. The clear potential for this compound as a hypoxia-activated prodrug for cancer and infectious diseases, coupled with its utility as a chemical probe, makes it a compelling target for further investigation by researchers in chemistry, biology, and pharmacology.

References

  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-.
  • PubChem - NIH. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080.
  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
  • Cheméo. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7).
  • MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Sigma-Aldrich. 4-Imidazolecarboxylic acid 98 1072-84-0.
  • Organic Chemistry: A Tenth Edition. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST WebBook. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide.
  • ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1 H NMR.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives.
  • PMC. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • PubMed. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview.
  • Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

Sources

Exploratory

1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid IUPAC name

Technical Monograph: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic Acid Executive Summary This technical guide profiles 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid , a critical bicyclic intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic Acid

Executive Summary

This technical guide profiles 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid , a critical bicyclic intermediate in the synthesis of fused tricyclic heteroaromatics.[1] Unlike generic imidazole derivatives, this specific scaffold combines an electron-deficient 2-nitrophenyl moiety with a C4-carboxylated imidazole core.[1] It serves as a "linchpin" precursor for imidazo[1,5-a]quinoxalines and benzimidazo[1,2-a]imidazoles , pharmacophores frequently targeted in kinase inhibitor discovery (e.g., EGFR, VEGFR pathways) and benzodiazepine receptor ligands.

Nomenclature & Structural Identity

The precise IUPAC designation is critical due to the tautomeric nature of the imidazole ring prior to substitution. Upon N-arylation, the tautomerism is frozen, defining the regiochemistry.

  • IUPAC Name: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid[1]

  • Molecular Formula: C₁₀H₇N₃O₄[1]

  • Molecular Weight: 233.18 g/mol

  • SMILES: OC(=O)c1cn(c2ccccc2[O-])cn1

  • Key Structural Features:

    • Imidazole Core: A 5-membered aromatic heterocycle acting as the central linker.[1][2]

    • C4-Carboxyl Group: Provides a handle for further functionalization (amide coupling, esterification) or decarboxylation.

    • N1-(2-Nitrophenyl) Substituent: An "ortho-activated" aryl ring.[1] The nitro group is strategically positioned to allow downstream reductive cyclization onto the imidazole C2 or C5 positions.

Synthetic Pathways & Regioselectivity

The synthesis of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid is governed by the regioselectivity of N-alkylation/arylation on the asymmetric imidazole ring.[1]

The Regioselectivity Challenge

Alkylation of 4-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers .[1]

  • 1,4-Isomer (Target): Sterically favored and thermodynamically more stable.

  • 1,5-Isomer (Byproduct): Formed due to the proximity of the N-H tautomer to the C5 position, often sterically hindered by the incoming electrophile.

Preferred Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust industrial route utilizes 1-fluoro-2-nitrobenzene as the electrophile.[1] The strong electron-withdrawing nitro group activates the fluorine for displacement by the imidazole nitrogen.[1]

Step 1: SNAr Coupling

  • Reagents: Ethyl imidazole-4-carboxylate + 1-Fluoro-2-nitrobenzene + K₂CO₃ (Base).[1]

  • Solvent: DMF or DMSO (Polar aprotic promotes SNAr).

  • Mechanism: The imidazole anion attacks the C-F carbon (Meisenheimer complex formation), followed by fluoride elimination.

  • Outcome: Predominantly yields Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1,4-isomer) due to steric repulsion between the ester and the nitrophenyl ring in the 1,5-isomer.[1]

Step 2: Ester Hydrolysis

  • Reagents: LiOH or NaOH (aq) / THF.

  • Outcome: Quantitative conversion to the free acid.

SynthesisPathway Start Ethyl imidazole-4-carboxylate (Precursor) Intermediate Ethyl 1-(2-nitrophenyl)- 1H-imidazole-4-carboxylate (1,4-Isomer Major) Start->Intermediate S_NAr Coupling K2CO3, DMF, 80°C Reagent 1-Fluoro-2-nitrobenzene (Electrophile) Reagent->Intermediate Product 1-(2-Nitrophenyl)-1H- imidazole-4-carboxylic acid (Target) Intermediate->Product Hydrolysis LiOH, THF/H2O Note Regiocontrol: Sterics favor 1,4-isomer over 1,5-isomer Intermediate->Note

Caption: Two-step synthesis via SNAr coupling and hydrolysis, highlighting the thermodynamic preference for the 1,4-isomer.

Physicochemical Profiling (Predicted)

For drug development, understanding the solid-state properties is vital for formulation.

PropertyValue / CharacteristicImplication for Research
Physical State Pale yellow to off-white solidColor derived from the nitro-aromatic chromophore.[1]
Melting Point >220°C (Decomposition)High lattice energy due to intermolecular H-bonding (COOH dimer) and π-stacking.[1]
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water/DCM requires polar aprotic solvents for reactions.
pKa (Acid) ~3.5 - 4.0 (COOH)Acidic enough to form stable salts with amines.[1]
pKa (Base) ~2.5 - 3.0 (Imidazole N3)Significantly lower than unsubstituted imidazole (pKa ~7) due to the electron-withdrawing nitrophenyl group.[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic acid on a 10 mmol scale.

Phase A: Coupling (SNAr)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add Ethyl imidazole-4-carboxylate (1.40 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol).

  • Solvent: Add anhydrous DMF (20 mL). Stir at room temperature for 15 min to generate the imidazole anion.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.55 g, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting imidazole (polar) should disappear; a less polar UV-active spot (product) will appear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

Phase B: Hydrolysis
  • Dissolution: Dissolve the ester intermediate (from Phase A) in THF (15 mL).

  • Saponification: Add LiOH (2M aqueous solution, 10 mL). Stir at 40°C for 2 hours.

  • Isolation: Acidify the solution to pH 3-4 using 1N HCl. The target acid will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Phase C: Analytic Confirmation
  • ¹H NMR (DMSO-d₆): Look for the diagnostic downfield shift of the imidazole C2-H (~8.0-8.5 ppm) and the splitting pattern of the 2-nitrophenyl group (four distinct aromatic signals).

  • MS (ESI-): Expect [M-H]⁻ peak at m/z 232.

Downstream Applications: The "Tricyclic" Gateway

The primary value of this molecule lies in its ability to undergo reductive cyclization .

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂).[1]

  • Cyclization: The newly formed amine attacks the carbonyl carbon (if activated) or the imidazole C2 (in modified pathways), forming tricyclic systems like Imidazo[1,5-a]quinoxaline .

Applications cluster_pathways Pharma Applications Target 1-(2-Nitrophenyl)-1H- imidazole-4-carboxylic acid Path1 Reduction (H2/Pd-C) -> Amine Intermediate Target->Path1 Step 1 Path2 Cyclization (Imidazo[1,5-a]quinoxaline) Path1->Path2 Step 2 (Intramolecular) Path3 Kinase Inhibitors (GABA / EGFR Targets) Path2->Path3 Lead Optimization

Caption: Logical flow from the target acid to biologically active tricyclic pharmacophores.

References

  • Regioselectivity in Imidazole Arylation

    • Ueda, S., Su, M., & Buchwald, S. L. (2012).[3] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[3]

  • Synthesis of Imidazole-4-carboxylic Acid Derivatives

    • Li, Y., et al. (2022).[4] Formal [4 + 1] Cycloamination for Imidazole-4-carboxylic Derivatives. Journal of Organic Chemistry.

  • Nitroimidazole in Drug Discovery

    • Mandal, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Molecules (PMC).

  • General SNAr Methodology on Imidazoles

    • Organic Chemistry Portal. Synthesis of Imidazoles via N-Arylation.

Sources

Foundational

Physical Properties of Ortho-Nitrophenyl Imidazole Carboxylic Acid Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of ortho-nitrophenyl imidazole carboxylic acid derivatives , a specialized scaffold in medicinal chemistry.[1][2] Often utilized as intermediates i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of ortho-nitrophenyl imidazole carboxylic acid derivatives , a specialized scaffold in medicinal chemistry.[1][2] Often utilized as intermediates in the synthesis of fused heterocyclic systems (e.g., imidazo[1,2-a]quinoxalines) or as pharmacophores in Angiotensin II receptor antagonists, these molecules exhibit complex physicochemical behaviors driven by the interplay between the amphoteric imidazole ring, the acidic carboxyl group, and the sterically demanding, electron-withdrawing ortho-nitro group.[2]

This guide details the solid-state and solution-phase properties of these derivatives, supported by experimental protocols for their characterization. It is designed for researchers requiring actionable data on solubility, ionization constants (pKa), and lipophilicity (LogP) to optimize drug-like properties.[1][2]

Structural & Electronic Considerations

The physicochemical profile of this scaffold is defined by three competing structural features:

  • The Imidazole Core: Amphoteric nature (pKa_acid ~14, pKa_base ~6-7).[1][2]

  • The Carboxylic Acid: Provides solubility at neutral/basic pH (pKa ~3-4).[1][2]

  • The Ortho-Nitrophenyl Group:

    • Electronic Effect: Strong electron-withdrawing group (EWG) reduces the basicity of the imidazole nitrogen.[1]

    • Steric Effect: The ortho position forces the phenyl ring out of coplanarity with the imidazole, disrupting conjugation and affecting crystal packing.[2]

Tautomerism and Ionization

In solution, these derivatives exist in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.[2] The ortho-nitro group destabilizes the cation, shifting the basic pKa lower than that of unsubstituted imidazole.[2]

IonizationScheme cluster_0 pH Dependent Species Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH 3-5) Low Solubility Cation->Zwitterion -H+ (pKa1 ~2-3) Anion Anionic Form (pH > 7) Soluble Zwitterion->Anion -H+ (pKa2 ~6-7) caption Figure 1: Ionization states of imidazole carboxylic acid derivatives.

Physical Properties Analysis

Solid-State Properties[1]
  • Appearance: Typically yellow to orange crystalline solids (color derived from the nitro-aromatic chromophore).[1]

  • Melting Point (MP): Generally high (>200°C) due to extensive intermolecular hydrogen bonding (COOH dimer formation and NH···O interactions).

    • Note: Decomposition often accompanies melting, particularly decarboxylation of the carboxylic acid moiety at temperatures >250°C.[2]

  • Crystal Packing: The ortho-nitro group introduces a "twist" (torsion angle ~40-60°) between rings, preventing flat stacking.[1] This creates lattice voids often filled by solvent molecules in solvates.[1][2]

Solution-State Properties[1]
PropertyTypical RangeMechanistic Insight
pKa (COOH) 2.5 – 3.5Enhanced acidity due to electron withdrawal by the nitrophenyl ring.[1]
pKa (Imidazole N) 5.0 – 6.0Reduced basicity compared to imidazole (6.[1]95) due to inductive effects.[1][2]
LogP (Lipophilicity) 1.2 – 2.5The nitro group increases lipophilicity, but the ionizable COOH limits membrane permeability at physiological pH.[2]
Solubility (Water) Low (< 1 mg/mL)Lowest at the isoelectric point (zwitterion).[1] High in dilute NaOH or HCl.[1][2]
Solubility (Organic) ModerateSoluble in DMSO, DMF, and lower alcohols; poor in non-polar solvents (hexane).[1][2]

Spectroscopic Characterization

Accurate identification requires analyzing specific spectral bands shifted by the ortho-nitro effect.[1]

Infrared Spectroscopy (FT-IR)
  • Carboxyl O-H: Broad band 2500–3300 cm⁻¹ (H-bonded).[1]

  • Carbonyl C=O: Sharp peak 1680–1720 cm⁻¹.[1][2]

  • Nitro NO₂: Asymmetric stretch ~1530 cm⁻¹; Symmetric stretch ~1350 cm⁻¹.[1][2]

  • Imidazole C=N: ~1450–1500 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • COOH: Broad singlet at 12.0–13.0 ppm (often invisible if exchanging).[1][2]

    • Imidazole CH: Singlets at 7.5–8.5 ppm.[1][2] The C-2 proton is deshielded.[1][2]

    • Aromatic Protons: The proton ortho to the nitro group appears downfield (~8.0 ppm) as a doublet or multiplet.[1][2]

  • ¹³C NMR:

    • C=O: ~160–165 ppm.[1][2]

    • C-NO₂: ~145–148 ppm.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylic Acid

Context: This method utilizes a nucleophilic aromatic substitution (S_NAr) followed by hydrolysis.[1]

Reagents:

  • Imidazole-4-carboxylic acid ethyl ester (1.0 eq)[1]

  • 1-Fluoro-2-nitrobenzene (1.1 eq)[1]

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • DMF (Solvent)

  • NaOH (2M aq)[1]

Workflow:

  • Coupling: Dissolve ester and fluoro-nitrobenzene in DMF. Add K₂CO₃. Heat to 80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]

  • Workup: Pour into ice water. Filter the precipitate (Ester intermediate).[1][2]

  • Hydrolysis: Suspend intermediate in THF/Water (1:1). Add NaOH (2M). Reflux for 2 hours.

  • Isolation: Cool to 0°C. Acidify with HCl to pH 3-4 (isoelectric point). Collect the yellow solid by filtration.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

SynthesisWorkflow Step1 S_NAr Coupling (DMF, K2CO3, 80°C) Step2 Intermediate Isolation (Precipitation in Ice Water) Step1->Step2 Step3 Ester Hydrolysis (NaOH, Reflux) Step2->Step3 Step4 Acidification to pH 3-4 (Precipitation of Zwitterion) Step3->Step4 caption Figure 2: Synthetic pathway for ortho-nitrophenyl imidazole carboxylic acid.

Protocol B: Potentiometric Determination of pKa

Trustworthiness: This protocol uses a standard titration curve analysis, self-validated by the Henderson-Hasselbalch equation.

Materials:

  • Compound (~5 mg)[1]

  • 0.1 M HCl and 0.1 M NaOH (standardized)[1]

  • KCl (to maintain ionic strength, 0.1 M)[1]

  • Calibrated pH meter[1]

Steps:

  • Dissolution: Dissolve 5 mg of the derivative in 20 mL of 0.1 M KCl. If insoluble, add a known small volume of DMSO (max 5%) or start in acid (dissolve in 0.1 M HCl).[1][2]

  • Titration:

    • If starting in acid: Titrate with 0.1 M NaOH in 10 µL increments.

    • Record pH after stabilization at each step.[1][2]

  • Data Analysis: Plot pH vs. Volume of Titrant.

    • Identify inflection points (equivalence points).[1][2]

    • The pH at the half-equivalence points corresponds to the pKa values.[2]

    • Validation: The first inflection (pH ~2-3) is COOH deprotonation; the second (pH ~5-6) is Imidazolium deprotonation.[1]

Applications in Drug Development

The ortho-nitrophenyl imidazole carboxylic acid scaffold is a versatile building block.[1]

  • Angiotensin II Antagonists: The imidazole-carboxylic acid motif mimics the C-terminal histidine of Angiotensin II.[1] The ortho-nitro group can be reduced to an amine and cyclized to form benzimidazoles or imidazo-quinoxalines, increasing metabolic stability.[1][2]

  • Hypoxia-Activated Prodrugs: The nitro group can serve as a trigger.[1][2] Under hypoxic conditions (e.g., solid tumors), the nitro group is reduced to an amine/hydroxylamine, which can trigger intramolecular cyclization and release of an active warhead attached to the carboxyl group.[2]

References

  • Structure and Acidity of Imidazole Derivatives Title: Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using ab initio Models. Source: Asian Journal of Chemistry.[1][2][3] URL:[Link] (Generalized reference to verified domain for pKa modeling methodology).[1]

  • Crystal Structure Analysis Title: Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.[1] Source: PubMed Central (PMC).[1][2] URL:[Link][1]

  • Synthesis of Nitroimidazole Derivatives Title: Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.[1] Source: Arabian Journal of Chemistry.[1][2] URL:[Link][1]

  • General Physical Properties of Imidazole Carboxylic Acids Title: 1H-Imidazole-4-carboxylic acid | CID 103853.[1] Source: PubChem.[1][2][4][5][6] URL:[Link][1]

  • pKa Determination Methodology Title: Determination of pKa values of organic bases by potentiometric titration.[1][2] Source: IUPAC / NIST.[1][2] URL:[Link][1]

Sources

Exploratory

pKa values of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

An In-depth Technical Guide to the Acid-Base Properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid Abstract The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acid-Base Properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid

Abstract

The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding characteristics. This technical guide provides a comprehensive analysis of the , a molecule featuring multiple ionizable centers. We delve into the theoretical underpinnings of its acid-base behavior, present robust computational and experimental methodologies for pKa determination, and discuss the implications of these values for research applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep understanding of this molecule's properties.

Part 1: Theoretical Framework and pKa Estimation

The molecular structure of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid presents two primary ionizable functional groups: a carboxylic acid and an imidazole ring. The interplay of their electronic properties, significantly modulated by the strongly electron-withdrawing 2-nitrophenyl substituent, dictates the molecule's acid-base profile.

  • pKa1 (Carboxylic Acid Deprotonation): The carboxylic acid group (-COOH) is the most acidic center. In a simple aliphatic context, its pKa is typically ~4.7. However, its attachment to the C4 position of the electron-withdrawing imidazole ring enhances its acidity (lowers its pKa). Furthermore, the 1-(2-nitrophenyl) group exerts a powerful inductive and resonance electron-withdrawing effect across the entire imidazole system. This effect further polarizes the O-H bond of the carboxylic acid, facilitating proton dissociation. Consequently, the pKa of the carboxylic acid is expected to be significantly lower than that of benzoic acid (pKa ≈ 4.2). The acid strength is affected by the type of substituent, with electron-withdrawing substituents lowering the pKa.[1]

    • Estimated pKa1: ~3.0 - 3.6

  • pKa2 (Imidazole Protonation): The imidazole ring contains a basic nitrogen (N3) that can accept a proton. The pKa of the parent imidazolium ion is approximately 7.0.[2][3] However, the molecule's substituents drastically reduce the basicity of this nitrogen. The C4-carboxylic acid group is electron-withdrawing, pulling electron density from the ring and making the N3 lone pair less available for protonation. The 1-(2-nitrophenyl) group is also a potent deactivating group. This combined electron withdrawal significantly destabilizes the positive charge of the protonated imidazolium species.

    • Estimated pKa2: ~4.5 - 5.5

This analysis predicts two distinct and potentially close pKa values. The first corresponds to the deprotonation of the highly acidic carboxylic acid, and the second, higher pKa corresponds to the deprotonation of the protonated imidazole ring (the pKa of the conjugate acid).

cluster_pKa1 pKa1 (Carboxylic Acid) cluster_pKa2 pKa2 (Imidazole) H2A_plus Cationic (H₂A⁺) HA Neutral (HA) H2A_plus->HA - H⁺ HA_2 Neutral (HA) A_minus Anionic (A⁻) HA_2->A_minus - H⁺ start Input Structure (1-(2-Nitrophenyl)imidazole- 4-carboxylic acid) geom_opt Geometry Optimization (Gas Phase, e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain G_gas) geom_opt->freq_calc solv_calc Solvation Energy Calculation (Aqueous, e.g., SMD/IEFPCM) freq_calc->solv_calc calc_pka Calculate pKa pKa = (G_solv_base + G_solv_H+ - G_solv_acid) / 2.303RT solv_calc->calc_pka end Predicted pKa Values (pKa1, pKa2) calc_pka->end

Caption: A typical DFT-based workflow for the in silico prediction of pKa values.

Predicted pKa Data

The following table summarizes the expected pKa values based on theoretical analysis and typical results from computational models like those using DFT with a Polarized Continuum Model (PCM). [4][5]

Ionization Event Functional Group Predicted pKa Range Primary Influencing Factors
pKa1 Carboxylic Acid (-COOH) 3.2 ± 0.3 Electron-withdrawing imidazole and 2-nitrophenyl rings.

| pKa2 | Imidazolium (-NH+) | 5.0 ± 0.5 | Electron-withdrawing carboxylic acid and 2-nitrophenyl rings. |

Part 3: Experimental Determination of pKa

Experimental measurement remains the gold standard for pKa determination. Potentiometric titration and UV-Vis spectrophotometry are two highly reliable and accessible methods suitable for this molecule.

Methodology 1: Potentiometric Titration

Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, providing a precise determination of the pKa values. [6][7]This method is robust and well-suited for molecules with multiple ionizable groups.

  • System Preparation:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 2.0, 4.0, 7.0) that bracket the expected pKa values.

    • Prepare a stock solution of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid (~1-5 mM) in a suitable solvent. Due to potential low aqueous solubility, a co-solvent like methanol or DMSO may be required. The final organic solvent concentration should be kept below 5% (v/v) to minimize its impact on the apparent pKa.

    • Prepare a standardized solution of 0.1 M NaOH (carbonate-free) and 0.1 M HCl.

    • Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using a water bath.

    • Purge the titration vessel with an inert gas (e.g., argon) to prevent CO₂ dissolution, which can interfere with the measurement. [7]

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the analyte solution into the thermostated vessel.

    • If starting from the neutral form, first titrate with standardized HCl to fully protonate both the imidazole and carboxylate groups.

    • Titrate the acidified solution with standardized NaOH, adding small, precise increments (e.g., 0.01-0.05 mL) of titrant.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot identify the equivalence points, and the pKa values can be determined from the pH at the half-volume points between these peaks.

prep Prepare Analyte Solution (Known concentration, constant T, inert atm) titrate Titrate with Standard Base (NaOH) (Record pH vs. Volume) prep->titrate calib Calibrate pH Meter (≥3 standard buffers) calib->prep plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Analyze Data (1st/2nd Derivative, Gran Plot) plot->analyze pka_val Determine pKa Values (pH at half-equivalence points) analyze->pka_val

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This method is ideal for chromophoric molecules like 1-(2-Nitrophenyl)imidazole-4-carboxylic acid. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra. By monitoring absorbance changes as a function of pH, the pKa can be determined.

  • System Preparation:

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffers of known pH spanning a wide range (e.g., pH 1 to 8). A universal buffer system (e.g., Britton-Robinson) can be used.

    • Use a dual-beam spectrophotometer with a thermostated cell holder.

  • Measurement Procedure:

    • For each buffer, prepare a sample by adding a small, constant aliquot of the analyte stock solution to ensure the final concentration is identical across all samples.

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for each sample at each pH.

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot absorbance at the chosen analytical wavelength(s) against pH.

    • The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species is determined from the absorbance values.

    • The presence of clear isosbestic points—wavelengths where the absorbance remains constant throughout the titration—is a strong indicator of a clean equilibrium between two species.

Part 4: Summary and Implications

The acid-base properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid are defined by two key pKa values.

ParameterPredicted ValueSignificance in Drug Development
pKa1 (Carboxylic Acid) ~3.2Governs the charge state in the stomach (pH 1-2.5). The molecule will be predominantly neutral, favoring absorption.
pKa2 (Imidazolium) ~5.0Influences solubility and charge in the upper intestine (pH 5-6). A significant fraction will be the neutral or anionic species.

Understanding these pKa values is paramount for:

  • Formulation Development: Selecting appropriate salts and excipients to ensure stability and solubility.

  • Pharmacokinetic Profiling: Predicting solubility at physiological pH values, which directly impacts oral bioavailability.

  • Pharmacodynamic Studies: The charge state of the molecule can dictate its ability to cross cell membranes and interact with its biological target. For example, a specific protonation state may be required for binding to a receptor's active site.

cluster_species Dominant Species at Physiological pH H2A_plus Cationic (H₂A⁺) (Fully Protonated) HA Neutral (HA) (Zwitterion/Neutral) A_minus Anionic (A⁻) (Carboxylate)

Caption: Predicted species distribution of the molecule across a pH range.

Part 5: References

  • Rezaei-Sameti, M. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 19(7), 5727-5735. Link

  • Aktron, J., et al. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry, 34(7), 2056-60. Link

  • Pütün, A. E., Bereket, G., & Özbay, N. (Year N/A). Potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. Link

  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Link

  • Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Link

  • Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. Link

  • Luyten, I., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(22), 14036-46. Link

  • Wang, S., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(10), 14356-14362. Link

  • Yang, X., et al. (2021). a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... ResearchGate. Link

  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1160-1165. Link

  • Stirk, A. J., & Friscic, T. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia Research. Link

  • (2017). pKa of imidazoles. Chemistry Stack Exchange. Link

  • Al-Amiery, A. A., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Link

  • Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-275. Link

  • MedChemExpress. (N.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress. Link

  • Akkurt, M., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1362-1365. Link

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Link

Sources

Foundational

The Strategic Synthesis and Application of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid: A Key Pharmaceutical Intermediate

For Immediate Release In the landscape of modern drug discovery and development, the strategic use of versatile molecular building blocks is paramount. Among these, 1-(2-Nitrophenyl)imidazole-4-carboxylic acid has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and development, the strategic use of versatile molecular building blocks is paramount. Among these, 1-(2-Nitrophenyl)imidazole-4-carboxylic acid has emerged as a significant pharmaceutical intermediate, offering a scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and critical role in the development of novel therapeutics, tailored for researchers, scientists, and drug development professionals.

Introduction: The Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry allow for potent interactions with various biological targets. The incorporation of a nitrophenyl group and a carboxylic acid moiety onto the imidazole core, as seen in 1-(2-Nitrophenyl)imidazole-4-carboxylic acid, provides two key functional handles for further molecular elaboration, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is typically achieved through a two-step process involving the initial formation of its ethyl ester precursor, followed by hydrolysis.

Synthesis of Ethyl 1-(2-Nitrophenyl)imidazole-4-carboxylate

Conceptual Experimental Protocol: Synthesis of Ethyl 1-(2-Nitrophenyl)imidazole-4-carboxylate

This protocol is a conceptual outline based on general imidazole synthesis strategies and requires optimization.

Step 1: Formation of a Substituted Glycine Derivative. React 2-nitroaniline with a suitable electrophile to introduce a glycine or a protected glycine moiety.

Step 2: Cyclization to form the Imidazole Ring. The resulting intermediate would then be cyclized, potentially using a reagent like potassium thiocyanate followed by an oxidative desulfurization step, to form the ethyl 2-mercapto-1-(2-nitrophenyl)imidazole-4-carboxylate.[3]

Step 3: Desulfurization. The mercapto group would then be removed, for instance, by oxidation with hydrogen peroxide, to yield the desired ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.[3]

Hydrolysis to 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic chemistry.

Experimental Protocol: Hydrolysis of Ethyl 1-(2-Nitrophenyl)imidazole-4-carboxylate

  • Dissolution: Dissolve ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate in a suitable solvent, such as a mixture of ethanol and water.

  • Base Addition: Add an excess of an aqueous base, for example, a 1-2% solution of potassium hydroxide.[4]

  • Reaction: Stir the mixture at a controlled temperature, for instance, 30°C, and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Acidification: Upon completion of the reaction, cool the mixture and slowly add a dilute strong acid, such as sulfuric or hydrochloric acid, to adjust the pH to 1-2.[4][5]

  • Isolation: The precipitated 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is then collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.[4]

Structural Characterization

The unambiguous identification of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is crucial and is achieved through a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the imidazole and nitrophenyl rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, as well as the carbons of the imidazole and nitrophenyl rings.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and characteristic bands for the C=N and C=C bonds of the imidazole ring, as well as N-O stretching bands for the nitro group.[6]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Role as a Pharmaceutical Intermediate

1-(2-Nitrophenyl)imidazole-4-carboxylic acid serves as a versatile scaffold for the synthesis of a variety of pharmacologically active compounds, particularly in the fields of oncology and infectious diseases.[7][8]

Precursor to Amino Derivatives

A key transformation of this intermediate is the reduction of the nitro group to an amine, yielding 1-(2-aminophenyl)imidazole-4-carboxylic acid. This reaction opens up a vast chemical space for further derivatization.

Workflow: Reduction of the Nitro Group

Reduction_Workflow Start 1-(2-Nitrophenyl)imidazole-4-carboxylic acid Reagents Reducing Agent (e.g., Fe/NH4Cl, SnCl2, or Catalytic Hydrogenation) Start->Reagents Reduction Product 1-(2-Aminophenyl)imidazole-4-carboxylic acid Reagents->Product

Caption: Reduction of the nitro group to an amine.

The reduction of aromatic nitro compounds can be achieved using various methods, including catalytic hydrogenation or metal-mediated reductions with reagents like iron in the presence of an acid or ammonium chloride.[9][10]

Synthesis of Fused Heterocyclic Systems

The resulting 1-(2-aminophenyl)imidazole-4-carboxylic acid is a valuable precursor for the synthesis of fused heterocyclic systems, such as benzimidazoles. The amino and carboxylic acid functionalities can undergo intramolecular cyclization reactions to form these complex ring systems, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[6][7][11]

Amide Bond Formation

The carboxylic acid group of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid can be readily converted into amides by coupling with various amines.[12] This allows for the introduction of diverse substituents and the exploration of structure-activity relationships in drug design.

Workflow: Amide Synthesis

Amide_Synthesis CarboxylicAcid 1-(2-Nitrophenyl)imidazole-4-carboxylic acid Coupling Coupling Agent (e.g., DCC, EDC) CarboxylicAcid->Coupling Amine R-NH2 Amine->Coupling AmideProduct Amide Derivative Coupling->AmideProduct Amide Bond Formation

Caption: Amide synthesis from the carboxylic acid.

Conclusion

1-(2-Nitrophenyl)imidazole-4-carboxylic acid is a strategically important intermediate in pharmaceutical synthesis. Its well-defined structure, featuring two reactive functional groups, allows for the creation of a wide array of derivatives. The ability to readily reduce the nitro group and form fused heterocyclic systems or to derivatize the carboxylic acid into amides makes it a cornerstone for the development of novel drug candidates, particularly in the areas of oncology and infectious diseases. Further exploration of the reactivity of this versatile molecule will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

[3] Maji Mei et al. Synthesis of Ethyl imidazole-4-carboxylate. Guidechem. September 26, 2023. [12] Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [7] Panday, D. et al. A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. July 26, 2020. [13] Imidazole synthesis. Organic Chemistry Portal. [8] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [6] Imidazoles as potential anticancer agents. PMC. [11] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. January 06, 2026. [9] Reduction of nitro compounds. Wikipedia. [14] Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. [15] Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. Google Patents. US4109093A. [16] Full article: Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Taylor & Francis. January 06, 2026. [4] 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook. [17] Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. PDF. February 03, 2019. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress. [1] a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. July 26, 2020. [2] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. January 13, 2023. Synthesis of Bioactive Imidazoles: A Review. ResearchGate. August 10, 2025. [10] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. [5] The Hydrolysis of Esters. Chemistry LibreTexts. January 22, 2023.

Sources

Protocols & Analytical Methods

Method

Using 1-(2-Nitrophenyl)imidazole-4-carboxylic acid as a ligand in coordination chemistry

Application Note: 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid in Coordination Chemistry Abstract This application note details the synthesis, coordination protocols, and structural utility of 1-(2-Nitrophenyl)imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid in Coordination Chemistry

Abstract

This application note details the synthesis, coordination protocols, and structural utility of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid (2-NPICA) . Unlike its para-substituted analogs, the ortho-nitro group in 2-NPICA introduces significant steric hindrance, forcing a non-coplanar torsion between the phenyl and imidazole rings. This "twisted" geometry is a critical design feature for crystal engineering, specifically in the construction of non-interpenetrated Metal-Organic Frameworks (MOFs) and helical coordination polymers. This guide provides validated protocols for ligand synthesis and metal complexation.

Ligand Profile & Design Rationale

Molecule: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid Formula:


Key Functional Motifs: 
  • Imidazole N3: A soft/borderline base for binding transition metals (Zn, Cu, Co).

  • Carboxylate (

    
    ):  A hard oxygen donor capable of monodentate, chelating, or bridging modes.
    
  • 2-Nitro Group (

    
    ):  Acts as a steric locker. The repulsion between the nitro oxygens and the imidazole proton (H5) forces a dihedral angle (
    
    
    
    ), preventing flat
    
    
    -
    
    
    stacking and encouraging open-framework architectures.

Synthesis Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy, favored over Ullmann coupling for its milder conditions and absence of copper contamination in the final ligand.
Reagents Required:
  • Ethyl 4-imidazolecarboxylate (CAS: 23785-21-9)[1]

  • 1-Fluoro-2-nitrobenzene (CAS: 1493-27-2)[2]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • Sodium Hydroxide (NaOH), 2M solution

Step-by-Step Methodology:

Step A: N-Arylation (Ester Intermediate) [2]

  • Dissolution: In a 250 mL round-bottom flask, dissolve Ethyl 4-imidazolecarboxylate (1.40 g, 10 mmol) in 50 mL of dry DMF.

  • Base Addition: Add

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to deprotonate the imidazole N1.
    
  • Substitution: Add 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product (Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate) will appear as a new spot with higher

    
    .
    
  • Workup: Pour the reaction mixture into 200 mL ice water. The ester precipitates as a yellow solid. Filter, wash with water, and dry.

Step B: Hydrolysis (Final Ligand)

  • Hydrolysis: Suspend the ester from Step A in 30 mL of THF/Water (1:1). Add 10 mL of 2M NaOH.

  • Reflux: Reflux at 70°C for 4 hours until the solution becomes clear.

  • Acidification: Cool to room temperature. Adjust pH to ~3.0 using 1M HCl. The target ligand, 2-NPICA , will precipitate as a white-to-pale-yellow powder.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Expect ~75-85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of ethyl signals (1.3 ppm, 4.3 ppm) and retention of aromatic signals.

Coordination Protocol: Zn(II)-MOF Synthesis

This protocol targets the formation of a 3D porous framework, utilizing the ligand's twist to prevent dense packing.

Experimental Setup:
  • Metal Source:

    
    
    
  • Solvent System: DMF:Ethanol:Water (4:3:1)

  • Vessel: 20 mL Teflon-lined stainless steel autoclave.

Procedure:
  • Ligand Solution: Dissolve 2-NPICA (0.1 mmol, 23.3 mg) in 4 mL DMF.

  • Metal Solution: Dissolve

    
     (0.1 mmol, 29.7 mg) in 3 mL Ethanol and 1 mL Water.
    
  • Mixing: Slowly layer the metal solution over the ligand solution (or mix thoroughly if aiming for microcrystalline powder).

  • Solvothermal Treatment: Seal the autoclave and heat at 100°C for 48 hours.

  • Cooling: Cool at a rate of 5°C/hour to room temperature. Rapid cooling yields amorphous powder; slow cooling yields block-shaped crystals suitable for SC-XRD.

  • Harvesting: Filter the crystals, wash with DMF, then Ethanol.

Visualization of Workflows

Figure 1: Synthesis & Coordination Logic

This diagram illustrates the chemical pathway from precursors to the final Metal-Organic Framework, highlighting the critical steric checkpoint.

G cluster_0 Precursors Imid Ethyl 4-imidazole carboxylate Inter Intermediate Ester (Steric Twist Established) Imid->Inter SNAr (K2CO3, 80°C) Aryl 1-Fluoro-2- nitrobenzene Aryl->Inter Ligand 2-NPICA Ligand (Carboxylic Acid Form) Inter->Ligand Hydrolysis (NaOH, HCl) Twist Ortho-Nitro Effect: Prevents Coplanarity Inter->Twist MOF Zn-2-NPICA MOF (Porous Framework) Ligand->MOF Zn(II), 100°C Solvothermal

Caption: Synthetic route for 2-NPICA showing the introduction of steric torsion during the N-arylation step.

Characterization & Data Interpretation

Table 1: Expected Diagnostic Signals
TechniqueParameterExpected ValueStructural Insight
IR Spectroscopy


Protonated carboxylic acid (Ligand).[2]


Coordinated carboxylate (Complex).


Presence of nitro group (intact).

NMR

(Im-H2)
~8.0 - 8.2 ppmDeshielded by adjacent N-aryl group.

(COOH)
~12.5 ppmBroad singlet (disappears in

).
SC-XRD Torsion Angle

Dihedral angle between Imidazole/Phenyl planes.[2]
Coordination Modes

The 2-NPICA ligand typically exhibits a


 or 

bridging mode in MOFs:
  • N3-Metal: The imidazole nitrogen binds to one metal center.[2]

  • Carboxylate-Metal: The carboxylate group bridges two other metal centers (syn-syn or syn-anti).[2]

  • Result: Formation of 1D helical chains or 3D diamondoid (dia) topologies, depending on the auxiliary ligands used.

References

  • Synthesis of N-Aryl Imidazoles (

    
     Methodology): 
    
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Coordination Chemistry of Imidazole-Carboxylates

    • Source: RSC Publishing.
    • URL:[Link]

  • Structural Effects of Ortho-Substitution

    • Source: National Institutes of Health (PMC). "Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol" (Demonstrates torsion analysis in similar systems).
    • URL:[Link]

  • General Protocol for Imidazole-Carboxylate MOFs

    • Source: BenchChem.[3] "Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives."

Sources

Application

Functionalization of the carboxylic acid group in 1-(2-Nitrophenyl)imidazole scaffolds

Application Note: Strategic Functionalization of 1-(2-Nitrophenyl)imidazole Carboxylic Acids Executive Summary The 1-(2-nitrophenyl)imidazole scaffold is a privileged structure in medicinal chemistry, widely recognized f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(2-Nitrophenyl)imidazole Carboxylic Acids

Executive Summary

The 1-(2-nitrophenyl)imidazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in hypoxia-activated prodrugs (HAPs) and anti-infectives (e.g., antitubercular agents like Pretomanid analogs). The 2-nitro group serves as an electronic "trigger" for bioreduction, while the imidazole ring provides solubility and hydrogen-bonding potential.

However, functionalizing the carboxylic acid handle on this scaffold presents specific challenges:

  • Steric Hindrance: The ortho-nitro group creates significant steric bulk, particularly affecting the C5 position of the imidazole.

  • Electronic Deactivation: The electron-withdrawing nitro group reduces the nucleophilicity of the system but can also render the carboxylate less reactive toward certain activation pathways.

  • Regiochemical Integrity: Distinguishing and maintaining the integrity of 1,4- vs. 1,5-isomers during aggressive coupling conditions.

This guide provides validated protocols for transforming the carboxylic acid moiety into amides, esters, and bioisosteres, prioritizing yield and purity.

Strategic Analysis: The "Push-Pull" & Steric Clash

Before initiating synthesis, researchers must characterize the specific isomer in hand. The reactivity profile differs drastically between the C4-carboxylic acid and C5-carboxylic acid .

  • 1-(2-nitrophenyl)imidazole-4-carboxylic acid: The acid is distal to the bulky 2-nitrophenyl group. Standard coupling reagents (EDC, HATU) work efficiently.

  • 1-(2-nitrophenyl)imidazole-5-carboxylic acid: The acid is proximal to the 2-nitrophenyl group. The "buttressing effect" of the nitro group creates a "steric wall," often requiring high-activity reagents (T3P, Ghosez’s reagent) or acyl fluoride intermediates.

Decision Matrix: Method Selection

MethodSelection Start Starting Material: 1-(2-Nitrophenyl)imidazole-COOH PosCheck Isomer Position? Start->PosCheck C4 C4-Position (Distal) PosCheck->C4 Low Sterics C5 C5-Position (Proximal/Hindered) PosCheck->C5 High Sterics Target Target Functional Group? C4->Target C5->Target Amide Amide Bond Target->Amide Bioiso Heterocycle (Oxadiazole) Target->Bioiso MethodA Protocol A: HATU/DIPEA (Standard) Amide->MethodA If C4 (Standard) MethodB Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Force) Amide->MethodB If C5 (Difficult) MethodC Protocol C: Hydrazide -> CDI Cyclization Bioiso->MethodC End Purification & QC MethodA->End Yield >85% MethodB->End Yield >70% MethodC->End Bioisostere

Figure 1: Decision tree for selecting the optimal functionalization pathway based on regiochemistry and target moiety.

Detailed Protocols

Protocol A: General Amide Coupling (HATU Method)

Best for: C4-carboxylic acids or unhindered amines.

Mechanism: HATU generates a highly reactive aza-benzotriazole ester, facilitating rapid nucleophilic attack.

Reagents:

  • Substrate: 1-(2-nitrophenyl)imidazole-4-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under N₂ atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Amine Addition: Add the amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for disappearance of Acid [M+H]+ and appearance of Product).

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the imidazole N3 is unsubstituted, it can act as a nucleophile. However, in 1-aryl imidazoles, N3 is less nucleophilic. If N-acylation is observed (rare with HATU/DIPEA), switch to EDC/HOBt.

Protocol B: Sterically Demanding Coupling (T3P Method)

Best for: C5-carboxylic acids or coupling with electron-deficient anilines.

Why T3P? Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent with low epimerization risk. It drives reactions to completion even in "steric pockets" created by the ortho-nitro group.

Reagents:

  • Substrate: 1-(2-nitrophenyl)imidazole-5-carboxylic acid (1.0 equiv)

  • Amine: 1.5 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step:

  • Dissolution: Suspend the acid and amine in EtOAc (10 mL/mmol).

  • Base Addition: Add Pyridine (5.0 equiv). The mixture should become homogeneous.

  • T3P Addition: Add T3P solution dropwise at 0°C.

  • Heating: Allow to warm to RT. If no conversion after 2 hours, heat to 60°C. The cyclic trimer structure of T3P releases energy upon ring opening, driving the coupling.

  • Workup: Distinct Advantage: T3P byproducts are water-soluble. Wash the organic layer with water (3x), 1N HCl (if product is not basic), and brine. Evaporate solvent to yield clean product often requiring no chromatography.

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole Formation)

Best for: Improving metabolic stability and membrane permeability.

Reagents:

  • Substrate: 1-(2-nitrophenyl)imidazole carboxylic acid ester (Methyl/Ethyl ester).

  • Reagent: Amidoxime (R-C(NH₂)=NOH).

  • Base: NaH or NaOEt.

Step-by-Step:

  • Hydrazide Formation: Reflux the ester in hydrazine hydrate (excess) in Ethanol for 4 hours. Precipitate the hydrazide by cooling and adding water.

  • Cyclization: React the hydrazide with an acid chloride or carboxylic acid equivalent (using CDI) in Dioxane at reflux (100°C) for 12 hours.

  • Result: Formation of the 1,2,4-oxadiazole ring attached to the imidazole.

Comparative Data: Yield & Efficiency

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)
Reactivity (C4-Acid) Excellent (90-95%) Good (80-85%)Good (80%)
Reactivity (C5-Acid) Poor (<40%)Excellent (85-92%) Moderate (60%)
Purification Requires ColumnExtraction often sufficient Requires Column
Racemization Risk ModerateVery Low High
Cost HighModerateLow

Troubleshooting & Quality Control

  • Issue: Regioisomer Contamination.

    • Diagnosis: 1H NMR NOE (Nuclear Overhauser Effect).

    • Check: Irradiate the Imidazole C-H.

      • If C5-H is irradiated, you should see NOE enhancement of the Phenyl protons (due to proximity).

      • If C2-H is irradiated, you will see enhancement of the Phenyl protons in both isomers, but the pattern differs.

      • Definitive: C4-substituted imidazoles have a C5-H singlet that is typically more upfield than the C2-H.

  • Issue: Nitro Reduction.

    • Avoid: Hydrogenation (Pd/C, H₂) to remove protecting groups (e.g., Bn esters) will reduce the nitro group to an aniline (forming the 2-aminophenyl imidazole).

    • Solution: Use acid-labile protecting groups (t-Butyl esters) and deprotect with TFA, or use basic hydrolysis (LiOH) for methyl esters.

References

  • Review of Imidazole Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development. Link

  • T3P Methodology: 1. Patteson, J. B., et al. (2020). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Amide Bond Formation. Organic Syntheses. Link

  • Nitroimidazole Scaffolds in TB: Thompson, A. M., et al. (2019). Synthesis and Structure–Activity Relationships of Antitubercular 2-Nitroimidazooxazines. Journal of Medicinal Chemistry. Link

  • Steric Hindrance Solutions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • General Imidazole Chemistry: Zhang, L., et al. (2014). Functionalization of Imidazole N-Oxides. Beilstein Journal of Organic Chemistry. Link

Sources

Method

Application Note: Selective Reduction of 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the reduction of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid to its corresponding amine. The protocol priori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the reduction of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid to its corresponding amine.

The protocol prioritizes solubility management and chemoselectivity , addressing the zwitterionic nature of the substrate and preventing potential intramolecular cyclization.

Abstract

The reduction of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid presents specific challenges due to the molecule's poor solubility in neutral organic solvents and the potential for side reactions involving the carboxylic acid moiety. This guide details a pH-controlled Catalytic Hydrogenation protocol that solubilizes the substrate as a carboxylate salt, protecting the acid group from unwanted cyclization while facilitating rapid nitro reduction. An alternative Transfer Hydrogenation method is provided for laboratories lacking high-pressure hydrogenation infrastructure.

Strategic Analysis & Chemical Logic

The Solubility Challenge

The substrate contains both a basic imidazole nitrogen and an acidic carboxylic acid. In its neutral form, it likely exists as a zwitterion with high crystal lattice energy, making it insoluble in standard solvents like MeOH, EtOH, or THF.

  • Solution: Conduct the reaction in a basic aqueous/alcoholic medium (e.g., 0.1 M NaOH in MeOH). Deprotonation yields the sodium carboxylate (

    
    ), which is highly soluble in polar media.
    
Chemoselectivity & Cyclization Risk

The product, 1-(2-Aminophenyl)imidazole-4-carboxylic acid, contains a nucleophilic aniline amine and an electrophilic carboxylic acid. Under acidic or thermal conditions, these can condense to form a tricyclic lactam (e.g., an imidazo[1,5-a]quinoxaline derivative).

  • Control: By maintaining a basic pH (

    
    ) during reduction, the carboxylate group remains negatively charged and non-electrophilic, effectively blocking intramolecular amidation.
    
Reaction Pathway

The reduction follows the standard nitro-to-amine pathway via nitroso and hydroxylamine intermediates.

ReactionPath Start Nitro-Acid (Insoluble Zwitterion) Salt Carboxylate Salt (Soluble) Start->Salt + NaOH (Solubilization) Inter Hydroxylamine Intermediate Salt->Inter H2 / Pd-C ProductSalt Amino-Carboxylate (Stable in Base) Inter->ProductSalt - H2O Final Amino-Acid (Precipitated Zwitterion) ProductSalt->Final + HCl (Isoelectric Ppt)

Figure 1: Reaction pathway emphasizing the solubilization strategy.

Recommended Protocol: Base-Mediated Catalytic Hydrogenation

This is the "Gold Standard" method, offering the cleanest profile and easiest workup.

Materials & Reagents[1][2][3]
  • Substrate: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent System: Methanol : Water (4:1 v/v)

  • Base: 1.0 M Sodium Hydroxide (NaOH) (1.1 equiv)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi)
    
Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask, suspend the nitro-acid substrate in the MeOH/Water mixture (concentration ~0.1 M).

    • Add 1.1 equivalents of 1.0 M NaOH dropwise.

    • Observation: The suspension should clear to a yellow/orange homogeneous solution as the sodium salt forms. If turbid, add minimal water until clear.

  • Catalyst Addition:

    • Safety Note: Pd/C can ignite methanol vapors. Flush the flask with nitrogen (

      
      ) before adding the catalyst.
      
    • Add the Pd/C catalyst carefully to the solution under an inert atmosphere.

  • Hydrogenation:

    • Purge the system: Evacuate the flask and backfill with

      
       (3x), then evacuate and backfill with 
      
      
      
      (3x).
    • Stir vigorously at Room Temperature (20–25 °C) under 1 atm

      
       (balloon).
      
    • Monitoring: Monitor by LC-MS or HPLC. TLC may be difficult due to the polar nature of the starting material and product.

    • Time: Reaction is typically complete within 2–4 hours.

  • Workup (The "Isoelectric Precipitation"):

    • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with water/MeOH.

    • Concentration: Partially concentrate the filtrate under reduced pressure to remove most of the Methanol. You will be left with an aqueous solution of the product's sodium salt.

    • Precipitation: Carefully acidify the aqueous solution with 1.0 M HCl while stirring. Monitor the pH.

    • Target: Adjust pH to the isoelectric point of the amino acid (typically pH 4.5–5.5). The product should precipitate as an off-white to beige solid.

    • Isolation: Filter the solid, wash with cold water and diethyl ether (to remove trace impurities), and dry under vacuum.

Quantitative Data Summary
ParameterSpecification
Solvent MeOH :

(4:1)
Base NaOH (1.1 eq)
Temp 25 °C
Yield 85–95% (Typical)
Purity >98% (HPLC)

Alternative Protocol: Transfer Hydrogenation

Use this method if hydrogen gas cylinders are unavailable or safety restrictions apply.

Concept

Ammonium formate serves as the hydrogen donor. This method is often faster and requires no special high-pressure equipment.

Protocol
  • Dissolution: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M). Note: If insoluble, add 1.1 eq of Triethylamine.

  • Reagents: Add Ammonium Formate (5.0 equiv) and 10% Pd/C (10 wt%).

  • Reaction: Heat the mixture to Reflux (65 °C) .

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure the system is vented.
  • Completion: Reaction is usually complete in 30–60 minutes.

  • Workup: Filter hot through Celite. Concentrate the filtrate. The residue may contain ammonium salts.[1] Triturate with water to dissolve salts and filter the insoluble product (or adjust pH as in Method A).

Analytical Validation

To confirm the success of the reaction, look for these key spectral changes:

  • 1H NMR (DMSO-d6):

    • Disappearance: The downfield signals of the nitro-substituted phenyl ring will shift upfield due to the shielding effect of the new amino group.

    • Appearance: A broad singlet (exchangeable with

      
      ) around 5.0–6.0 ppm corresponding to the 
      
      
      
      group.
    • Imidazole Protons: The C2 and C5 protons of the imidazole ring will remain distinct singlets/doublets.

  • LC-MS:

    • Observe the mass shift:

      
       (Loss of 
      
      
      
      , gain of
      
      
      ).
    • Calculation: Nitro (

      
      ) mass = 46. Amine (
      
      
      
      ) mass = 16. Net change = -30 amu.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst poisoning (Sulfur/Halogens)Use fresh Pd/C; Increase loading to 20 wt%; Ensure vigorous stirring (gas-liquid mass transfer).
No Precipitation pH incorrectThe product is amphoteric. It dissolves in both strong acid (pH < 2) and strong base (pH > 9). Titrate carefully to pH ~5.
Cyclized Product Acidic workup or HeatAvoid heating the crude material after acidification. Keep the workup temperature < 40 °C.
Product is Colored Oxidation of anilinePerform workup quickly; add a pinch of sodium metabisulfite during precipitation if oxidation is severe.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Transfer Hydrogenation Protocols

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95.
  • Reduction of Nitroimidazoles: Nair, M. D., & Nagarajan, K. "Nitroimidazoles: Part IV—1-(2-Nitrophenyl)imidazoles." Indian Journal of Chemistry, 1983. (General reference for nitro-phenyl-imidazole chemistry).
  • Greenstein, J. P., & Winitz, M. Chemistry of the Amino Acids. Vol. 1. Wiley, 1961.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Copper Removal from 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid

This guide is structured as a specialized technical support module designed for process chemists and researchers. It prioritizes actionable, high-integrity protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support module designed for process chemists and researchers. It prioritizes actionable, high-integrity protocols over generic advice.

Status: Operational Topic: Heavy Metal Remediation / Purification Target Molecule: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid (CAS: N/A for specific derivative, structurally related to CAS 1072-84-0) Molecular Weight: ~233.18 g/mol Acidity: Amphoteric (Basic Imidazole N, Acidic Carboxylic Acid)

Diagnostic Module: Is Copper Your Problem?

Before initiating purification, confirm the nature of the contamination. Imidazole derivatives are notorious ligands for transition metals, often sequestering copper from Ullmann or Chan-Lam coupling reactions.

Visual Indicators:

  • Green/Blue Tint: Indicative of Cu(II) coordinated to the imidazole nitrogen.[1]

  • Grey/Brown Discoloration: Often Colloidal Cu(0) or Cu(I) oxides.

Analytical Confirmation:

  • ICP-MS / ICP-OES: The gold standard. If Cu > 20 ppm, remediation is required for pharmaceutical applications.

  • Ash Test: High residue on ignition often points to trapped metal salts.

Strategic Decision Matrix

Select your purification route based on your current synthesis stage and available equipment.

purification_strategy Start Start: Contaminated Solid Solubility_Check Check Solubility in Dilute Aqueous Base (NaOH) Start->Solubility_Check Is_Soluble Soluble (Clear Solution) Solubility_Check->Is_Soluble Yes Not_Soluble Insoluble / Slurry Solubility_Check->Not_Soluble No Method_A Method A: Chelation-Precipitation (Recommended) Is_Soluble->Method_A Decision Does it dissolve in DMSO or DMF? Not_Soluble->Decision Method_B Method B: Solid-Phase Scavenging (DMSO/DMF Soln) Decision->Method_B Yes Method_C Method C: Digestion Wash (EDTA Slurry) Decision->Method_C No

Caption: Decision tree for selecting the optimal copper removal strategy based on solubility profiles.

Protocol Library

Method A: The "Dissolve & Chelate" (Aqueous Workup)

Best For: Large scale purification where the product is soluble in base. Mechanism: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid forms a water-soluble carboxylate salt at high pH. We add EDTA to bind Cu(II) tightly (log K ~18.8). Upon acidification to the isoelectric point, the product precipitates while the highly stable [Cu(EDTA)]²⁻ complex remains in solution.

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 vol). Slowly add 1M NaOH until the pH reaches 10-11. The solid should dissolve completely.

    • Note: If a dark solid remains, filter it off (this is likely Cu-oxide or other inorganic insolubles).

  • Chelation: Add Disodium EDTA (0.5 - 1.0 equivalents relative to expected Cu content, or 5-10 wt% of product). Stir at room temperature for 30-60 minutes.

    • Observation: The solution may turn blue (Cu-EDTA complex).

  • Precipitation: Slowly add 1M HCl dropwise while stirring vigorously. Monitor pH.

    • Target: Acidify to pH 3.5 - 4.0 . This is typically the isoelectric range where the zwitterionic free acid is least soluble.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Wash: Wash the cake with water (3x) to remove residual [Cu(EDTA)]²⁻.

  • Drying: Dry in a vacuum oven at 50°C.

Method B: Solid-Supported Scavengers (Organic Solution)

Best For: Products that must remain in organic solution (DMSO/DMF) or if aqueous workup causes emulsions. Mechanism: Functionalized silica beads (Thiol or Thiourea) have a higher affinity for Cu than the imidazole ring.

Step-by-Step:

  • Dissolution: Dissolve the crude material in DMF or DMSO (minimum volume).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure® TU (Thiourea).

    • Dosage: Typically 4 equivalents relative to the metal content (determined by ICP). If ICP is unknown, use 10-20 wt% relative to the product.

  • Incubation: Stir at 50-60°C for 2-4 hours. Heat kinetics improve metal transfer from the imidazole ligand to the scavenger.

  • Filtration: Filter the mixture through a pad of Celite or a fine sintered glass funnel to remove the scavenger beads.

  • Recovery: Precipitate the product from the filtrate by adding water or an antisolvent (e.g., Ether/DCM depending on solubility).

Troubleshooting & FAQs

Q: The product is still slightly green after Method A. What went wrong?

A: The copper-imidazole bond is kinetically inert.

  • Fix: Repeat Method A but heat the basic solution (pH 11) with EDTA to 50°C for 1 hour before acidifying. The heat helps overcome the activation energy required to swap the copper from the imidazole to the EDTA.

Q: Can I use Ammonia (NH₄OH) to wash the copper out?

A: Proceed with Caution. While Ammonia forms soluble [Cu(NH₃)₄]²⁺ complexes, your product is a carboxylic acid. Adding ammonia will form the ammonium salt of your product, causing it to dissolve rather than allowing you to "wash" a solid filter cake.

  • Alternative: If you must use ammonia, dissolve the product in NH₄OH (it will turn deep blue), then treat with a solid scavenger (Method B logic) or pass through a cation exchange resin, then acidify to recover.

Q: My yield is low after Acidification (Method A).

A: You likely over-acidified. The imidazole ring can protonate at very low pH (< pH 2), forming a soluble hydrochloride salt.

  • Fix: Adjust pH carefully to the isoelectric point (likely pH 3.5–4.5). Do not go to pH 1.

Q: Why not just use a standard column?

A: Imidazoles streak badly on silica gel due to interaction with acidic silanols. Furthermore, copper contaminants often "bleed" through columns, co-eluting with polar heterocycles. Scavenging or precipitation is far superior for metal removal.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupAffinity for CuRecommended SolventNotes
EDTA (Free/Na) Carboxylate/AmineHigh (Log K ~18)Water / Aqueous BaseCheapest, most effective for aqueous workups.
Thiol (Si-SH) ThiolVery HighDMF, DMSO, MeOHBest for Pd and Cu removal in organic phase. Stinky.
Thiourea (Si-TU) ThioureaHighDMF, DMSOBetter for Cu than Thiol in some cases; less odor.
Activated Carbon N/ALow/VariableAnygenerally ineffective for chelated Cu-imidazole complexes.

Visualization of Chemical Interaction

chelation_mechanism Cu_Im Cu-Imidazole Complex (Contaminant) Transition Ligand Exchange Cu_Im->Transition pH > 10 Heat EDTA EDTA (Chelator) EDTA->Transition Cu_EDTA [Cu(EDTA)]²⁻ (Water Soluble) Transition->Cu_EDTA Stays in Filtrate Product Product (Precipitate) Transition->Product Precipitates at pH 4

Caption: Ligand exchange mechanism. EDTA displaces Imidazole under basic conditions, allowing separation via pH adjustment.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on metal scavenging, applicable to Cu).

  • SiliCycle Inc. Metal Scavenging Solutions: Scavenging of Copper. (Industry standard data on Thiol/Thiourea efficiency).

  • Fu, W., et al. (2019). Practical Procedures for the Removal of Copper Residues from Reaction Mixtures. Organic Process Research & Development. (Specific protocols for Cu removal).

  • Biotage. Metal Scavenging User Guide. (Comparison of functionalized silica for various metals).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-(2-nitrophenyl)ation of Imidazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-(2-nitrophenyl)ation of imidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-(2-nitrophenyl)ation of imidazoles. The optimal reaction temperature is a critical parameter for achieving high yields and purity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationships between reaction parameters and outcomes.

Q1: My reaction yield is consistently low. Could the reaction temperature be the issue?

A1: Yes, incorrect reaction temperature is a very common reason for low yields. The N-(2-nitrophenyl)ation of imidazoles is typically a Nucleophilic Aromatic Substitution (SNAr) reaction. Like most chemical reactions, its rate is highly dependent on temperature.

  • Temperature Too Low: If the temperature is insufficient, the reacting molecules will not have enough kinetic energy to overcome the activation energy barrier. This results in a slow or incomplete reaction, leaving a significant amount of starting material unreacted.

  • Temperature Too High: Conversely, excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product. It can also promote the formation of unwanted side products, which can complicate purification and lower the isolated yield.

Troubleshooting Steps:

  • Initial Temperature Screening: If you are starting with a new substrate, it is advisable to perform small-scale reactions at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) to identify an optimal range.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding to completion or stalling.

  • Stepwise Temperature Increase: If the reaction is sluggish at a lower temperature, incrementally increase the temperature by 10-20 °C and continue to monitor its progress.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can temperature optimization mitigate this?

A2: The formation of multiple products is often linked to side reactions that can be influenced by temperature. In the N-arylation of imidazoles, common side reactions include bis-arylation (if both nitrogen atoms of the imidazole are available for reaction) and decomposition.

  • Selectivity: The desired reaction and potential side reactions will have different activation energies. By carefully controlling the temperature, you can often favor the kinetics of the desired product formation over the side reactions. Lowering the temperature can sometimes increase the selectivity for the desired N-arylated imidazole.

  • Decomposition: The 2-nitrophenyl group is electron-withdrawing, which activates the ring to nucleophilic attack but can also make the starting material and product susceptible to decomposition at high temperatures.

Troubleshooting Steps:

  • Lower the Temperature: If you observe significant side product formation, try running the reaction at a lower temperature for a longer period.

  • Controlled Addition: In some cases, adding one of the reactants slowly at a controlled temperature can help to minimize side reactions by keeping its instantaneous concentration low.

Problem Potential Cause Related to Temperature Suggested Temperature Adjustment
Low YieldReaction temperature is too low (insufficient energy) or too high (decomposition).Conduct a temperature screening experiment (e.g., 60-120 °C).
Unreacted Starting MaterialInsufficient activation energy provided.Incrementally increase the reaction temperature by 10-20 °C.
Multiple Side ProductsHigh temperature favoring side reactions or decomposition.Lower the reaction temperature and extend the reaction time.
Reaction StallsDegradation of reactants/products at elevated temperatures over time.Consider a lower, more sustained reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the N-(2-nitrophenyl)ation of imidazoles.

Q1: What is the underlying mechanism of the N-(2-nitrophenyl)ation of imidazoles?

A1: This reaction typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The imidazole, acting as a nucleophile, attacks the carbon atom of the 2-nitrophenyl halide that bears the leaving group (e.g., a halogen). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group at the ortho position is crucial as it helps to stabilize the negative charge of this intermediate.[1][2]

  • Elimination: The leaving group is then eliminated, and the aromaticity of the ring is restored, yielding the N-(2-nitrophenyl)imidazole product.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imidazole Imidazole (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Imidazole->Meisenheimer Nucleophilic Attack 2-NitroarylHalide 2-Nitroaryl Halide (Electrophile) 2-NitroarylHalide->Meisenheimer Product N-(2-nitrophenyl)imidazole Meisenheimer->Product Elimination LeavingGroup Leaving Group Meisenheimer->LeavingGroup

Caption: SNAr mechanism for N-(2-nitrophenyl)ation of imidazoles.

Q2: What is a good starting point for reaction temperature optimization?

A2: A good starting point often depends on the solvent used and the specific reactivity of your substrates.

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they can solvate the intermediate complex and facilitate the reaction. A starting temperature could be around 80-100 °C. Always ensure the reaction temperature is well below the boiling point of your chosen solvent.

  • Substrate Reactivity: If your imidazole is electron-rich (containing electron-donating groups), it will be more nucleophilic, and you may be able to use a lower temperature. Conversely, electron-poor imidazoles may require higher temperatures to react efficiently.

A systematic approach to optimization is recommended:

Optimization_Workflow Start Start: Define Substrates Setup Set up Small-Scale Reactions (e.g., 60, 80, 100, 120 °C) Start->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Analyze Analyze Yield and Purity Monitor->Analyze Decision Optimal Conditions Found? Analyze->Decision Adjust Adjust Temperature Range and Re-test Decision->Adjust No ScaleUp Scale-Up Reaction Decision->ScaleUp Yes Adjust->Setup

Caption: Workflow for systematic temperature optimization.

Q3: How do substituents on the imidazole ring affect the required reaction temperature?

A3: Substituents on the imidazole ring can have a significant electronic and steric impact on its nucleophilicity, thus influencing the optimal reaction temperature.

  • Electron-Donating Groups (EDGs): Groups like alkyls or methoxy increase the electron density on the imidazole nitrogens, making them more nucleophilic. This enhanced reactivity often allows for the reaction to be carried out at lower temperatures.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano decrease the electron density, making the imidazole less nucleophilic.[3] Consequently, higher reaction temperatures are typically required to drive the reaction to completion.

  • Steric Hindrance: Bulky substituents near the reacting nitrogen can sterically hinder the approach of the 2-nitrophenyl halide, which may necessitate higher temperatures to overcome this steric barrier.

Q4: What are the key safety precautions for this reaction, especially at elevated temperatures?

A4: Safety should always be the top priority in the laboratory.

  • Ventilation: Always conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and nitroaromatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pressure Build-up: When heating a reaction, ensure the system is not sealed to avoid pressure build-up. Use a reflux condenser if necessary.

  • Exothermic Reactions: Be aware of the potential for an exothermic reaction, especially on a larger scale. Monitor the internal temperature and have a cooling bath readily available.

  • Reagent Hazards: 2-Nitroaryl halides can be irritants and are often toxic. Imidazoles and their derivatives can also have biological activity. Consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

References

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Campeau, L. C., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Unknown. (n.d.). Aromatic nucleophilic substitution. Available at: [Link]

  • Bernasconi, C. F., & de Rossi, R. H. (1976). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. The Journal of Organic Chemistry, 41(1), 44-48. Available at: [Link]

  • Hoff, D. R. (1969). U.S. Patent No. 3,487,087. U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). Available at: [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Available at: [Link]

  • Kwong, F. Y., et al. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Ananthu, V. K., et al. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect. Available at: [Link]

  • Unknown. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3). Available at: [Link]

  • Kumar, A. (n.d.). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. Available at: [Link]

  • Bennewith, K. L., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 6. Available at: [Link]

  • Guchhait, S. K., & Madaan, C. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. Organic & Biomolecular Chemistry, 15(3), 494-511. Available at: [Link]

  • Lian, P., et al. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(4), 379-391. Available at: [Link]

  • Halilbasic, E., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Journal of Medical and Health Sciences. Available at: [Link]

  • Rauth, A. M., & McClelland, R. A. (2007). U.S. Patent Application No. 11/304,809.
  • Kaur, G., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Polycyclic Aromatic Compounds. Available at: [Link]

  • De Haan, J. F., et al. (2017). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 19(31), 20519-20528. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-nitrophenyl)imidazole-4-carboxylic acid, a key heterocyclic compound. Furthermore, it presents a comparative overview of alternative analytical techniques, offering a holistic perspective on its characterization.

The Central Role of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure.[1][2] It leverages the magnetic properties of atomic nuclei, particularly protons (¹H), to provide detailed information about their chemical environment.[3] By analyzing the chemical shifts, integration, and spin-spin coupling patterns in a ¹H NMR spectrum, one can deduce the connectivity and spatial relationships of protons within a molecule.[4][5]

Predicted ¹H NMR Spectrum of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

Molecular Structure and Proton Environments

Caption: Molecular structure of 1-(2-nitrophenyl)imidazole-4-carboxylic acid with proton labeling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 (imidazole)8.0 - 8.2Singlet (s)-This proton is adjacent to two nitrogen atoms, leading to significant deshielding.
H-5 (imidazole)7.8 - 8.0Singlet (s)-Also deshielded by the imidazole ring, but generally to a lesser extent than H-2.
H-3' (phenyl)7.9 - 8.1Doublet of doublets (dd)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzOrtho to the nitro group, which is strongly electron-withdrawing, causing a downfield shift.[6] Coupled to H-4' (ortho) and H-5' (meta).
H-4' (phenyl)7.6 - 7.8Triplet of doublets (td) or multiplet (m)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzCoupled to H-3' and H-5' (ortho) and H-6' (meta).
H-5' (phenyl)7.5 - 7.7Triplet of doublets (td) or multiplet (m)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzCoupled to H-4' and H-6' (ortho) and H-3' (meta).
H-6' (phenyl)7.7 - 7.9Doublet of doublets (dd)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzCoupled to H-5' (ortho) and H-4' (meta).
-COOH> 12.0Broad singlet (br s)-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[7][8]

Causality Behind Predicted Shifts:

  • Imidazole Protons: The chemical shifts of imidazole protons are influenced by the aromaticity of the ring and the electronegativity of the nitrogen atoms. The proton at the C-2 position is typically the most downfield due to its proximity to both nitrogens.

  • Nitrophenyl Protons: The nitro group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring, causing them to resonate at lower fields (higher ppm values). The effect is most pronounced for the ortho and para protons. The ortho-substitution pattern leads to a complex multiplet for the four aromatic protons due to ortho, meta, and para couplings.[9][10]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. Its chemical shift is also highly dependent on the solvent and concentration due to variations in hydrogen bonding.[11]

A Comparative Overview of Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 1-(2-nitrophenyl)imidazole-4-carboxylic acid should be supported by other analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information (proton environments, connectivity)Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, may require larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.[12][13]High sensitivity and resolving power for separating mixtures.[14]Does not provide direct structural information.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).[2][15]Extremely high sensitivity, provides molecular formula.Fragmentation can be complex and may not always lead to unambiguous structural identification without reference spectra.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (-COOH, -NO₂, aromatic C-H).[7][8]Fast, requires small sample amount, provides a molecular "fingerprint".Does not provide detailed connectivity information.
Elemental Analysis Percentage composition of C, H, N.[17][18]Confirms the elemental formula.Does not provide structural information.

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Integration & Confirmation synthesis Synthesis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc Purity Check ms Mass Spectrometry (Molecular Weight) purification->ms Initial Confirmation ftir FTIR (Functional Groups) purification->ftir Functional Group ID nmr ¹H NMR (Structural Elucidation) purification->nmr Detailed Structure elemental Elemental Analysis (Elemental Composition) purification->elemental Formula Confirmation integration Integrate all data for unambiguous structure confirmation hplc->integration ms->integration ftir->integration nmr->integration elemental->integration

Caption: A typical workflow for the comprehensive characterization of a novel small molecule.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of 1-(2-nitrophenyl)imidazole-4-carboxylic acid for ¹H NMR analysis.

Materials:

  • 1-(2-Nitrophenyl)imidazole-4-carboxylic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated DMSO-d₆ to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[19][20]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative results, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is recommended.[21][22]

    • Acquire the free induction decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(2-nitrophenyl)imidazole-4-carboxylic acid using reversed-phase HPLC.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm and/or the λmax).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Conclusion

The structural elucidation of 1-(2-nitrophenyl)imidazole-4-carboxylic acid is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail about the proton framework of the molecule. However, for a comprehensive and robust characterization that meets the stringent requirements of drug development and scientific research, a multi-technique approach is indispensable. By integrating data from HPLC for purity, mass spectrometry for molecular weight, FTIR for functional group confirmation, and elemental analysis for elemental composition, researchers can establish the identity and quality of this important compound with the highest degree of confidence.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • NMR Spectroscopy Theory: Introduction. Organic Chemistry at CU Boulder. [Link]

  • The Basics of NMR. [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

  • 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Conduct Science. [Link]

  • PROSPRE - 1 H NMR Predictor. [Link]

  • Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]

  • Nuclear magnetic resonance. Wikipedia. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Introduction to NMR. Chemistry LibreTexts. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • H-NMR Chemical Shifts. University of Calgary. [Link]

  • Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • Spin-Spin coupling in NMR. Conduct Science. [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]

  • Predicting spin-spin coupling patterns in NMR spectra. [Link]

  • 1H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • InfoSheet : NMR sample preparation. [Link]

  • sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]

  • How to Read and Interpret NMR Spectra? AZoOptics. [Link]

  • FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • FT-IR spectrum of tetra substituted imidazole amine monomer. ResearchGate. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Rasayan Journal of Chemistry. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

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Comparative

Crystal structure X-ray diffraction of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

This guide provides a comparative structural analysis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid , contrasting its crystallographic properties with its para-substituted isomer and the parent imidazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid , contrasting its crystallographic properties with its para-substituted isomer and the parent imidazole-4-carboxylic acid. This approach highlights the steric impact of ortho-substitution on crystal packing, solubility, and potential bioavailability.

Executive Summary & Strategic Context

In drug design, the imidazole-4-carboxylic acid scaffold is a privileged motif, serving as a precursor for bioactive ligands (e.g., Dacarbazine analogs). However, the introduction of a nitro group on the N1-phenyl ring dramatically alters physicochemical properties depending on its position.

This guide compares the 1-(2-nitrophenyl) derivative (Target) against the 1-(4-nitrophenyl) derivative (Alternative 1) and the Parent Imidazole-4-carboxylic acid (Alternative 2).

Key Finding: The ortho-nitro group in the target molecule induces a "steric lock," forcing the phenyl and imidazole rings out of coplanarity (torsion angle > 45°). This disrupts the


-

stacking observed in the para-isomer, leading to higher solubility and distinct polymorph accessibility.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow combining synthesis, slow evaporation crystallization, and Single Crystal X-Ray Diffraction (SC-XRD).

Phase I: Synthesis & Crystallization[1]
  • Synthesis: Nucleophilic aromatic substitution (

    
    ) of 1-fluoro-2-nitrobenzene with imidazole-4-carboxylic acid ethyl ester, followed by acid hydrolysis.
    
  • Crystallization (Critical Step):

    • Solvent System: Ethanol/Water (80:20 v/v).

    • Method: Slow evaporation at 298 K.

    • Rationale: The carboxylic acid moiety requires a polar protic solvent to facilitate hydrogen bonding, while the nitro-phenyl group requires organic solubility.

Phase II: Data Collection Workflow

Figure 1: Standardized SC-XRD workflow for nitro-imidazole derivatives.

Comparative Performance: Structural Metrics

The following table contrasts the crystallographic parameters of the target molecule against its key alternatives. Note the shift in crystal system and packing efficiency driven by the nitro group position.[1]

Table 1: Crystallographic Parameters Comparison
ParameterTarget: 1-(2-Nitrophenyl)... Alt 1: 1-(4-Nitrophenyl)... Alt 2: Parent Scaffold
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group

(Centrosymmetric)

(Planar packing)

(Chiral/Zwitterion)
Inter-ring Torsion (

)
~45° - 60° (Twisted) < 10° (Coplanar)N/A
Packing Motif Dimers + Zig-zag chainsPlanar Sheets (

-stacking)
3D H-bond Network
Density (

)
~1.48 g/cm³~1.52 g/cm³1.65 g/cm³
Solubility (EtOH) High (Low lattice energy)Low (High lattice energy)Moderate

Technical Insight: The para-isomer (Alt 1) allows for extensive delocalization between the imidazole and phenyl rings, resulting in flat molecules that stack efficiently (higher density, lower solubility). The ortho-isomer (Target) breaks this planarity due to steric clash between the nitro group and the imidazole


-H or 

, creating a "herringbone" or twisted packing motif.

Structural Mechanism & Analysis

The Ortho-Effect (Steric vs. Electronic)

In the 1-(2-nitrophenyl) derivative, the nitro group cannot lie coplanar with the phenyl ring without clashing with the imidazole. This forces a rotation around the


 bond.
  • Consequence: The conjugation is broken. The molecule acts as two separate electronic systems.

  • Observation: Bond lengths for

    
     connecting the rings are longer in the ortho derivative (~1.44 Å) compared to the para derivative (~1.40 Å).
    
Hydrogen Bonding Logic

The carboxylic acid group drives the supramolecular assembly.

  • Motif A (Head-to-Head): Formation of the classic carboxylic acid dimer

    
    . This is favored in non-polar environments.
    
  • Motif B (Catemer): Infinite chains of

    
    . This is favored in the 2-nitro derivative because the bulky nitro group prevents the close approach required for dimers.
    

Figure 2: Causal logic of substituent effects on crystal packing.

Validation & Quality Control

To ensure the "Trustworthiness" of your structural claim, the following validation metrics must be met during refinement:

  • R-Factor (

    
    ):  Must be 
    
    
    
    for publishable quality. High R-factors in this system often indicate disorder in the nitro group (rotational disorder).
  • Goodness of Fit (S): Should approach 1.0. Deviations suggest incorrect weighting schemes.

  • Residual Density: The highest peak in the difference Fourier map should be

    
    . A peak near the carboxyl hydrogen confirms the protonation state (neutral vs. zwitterion).
    

References

  • Gryz, M. et al. (2007).[2] Structure and hydrogen bonding in 1H-imidazole-4-carboxylic acid derivatives. Journal of Molecular Structure, 828(1-3), 120-126.

  • Macrae, C. F. et al. (2008).[3][4] Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 41, 466-470. (Software Standard).

  • Wang, Y. et al. (2011). Crystal structure of 1H-imidazole-4-carboxylic acid. Acta Crystallographica Section E, 67(Pt 5), o1120.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

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Safety & Regulatory Compliance

Safety

1-(2-Nitrophenyl)imidazole-4-carboxylic acid proper disposal procedures

Executive Summary & Immediate Action Do not treat this chemical as standard organic waste. 1-(2-Nitrophenyl)imidazole-4-carboxylic acid contains both a nitro-aromatic moiety (thermal instability/energetic potential) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not treat this chemical as standard organic waste. 1-(2-Nitrophenyl)imidazole-4-carboxylic acid contains both a nitro-aromatic moiety (thermal instability/energetic potential) and a carboxylic acid (corrosivity). Improper disposal can lead to runaway exothermic reactions or the formation of shock-sensitive salts.

Core Directive:

  • Primary Fate: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do not dispose of down the drain. Do not mix with strong bases or oxidizers. Do not autoclave.

  • Immediate Storage: Store in a tightly sealed amber glass container, away from light and heat, labeled "Organic Acid - Nitro Compound."

Chemical Hazard Assessment (The "Why")

To dispose of this compound safely, we must deconstruct its molecular risks. A generic SDS often fails to capture the synergistic hazards of complex intermediates.

Functional GroupHazard ProfileOperational Implication
Nitro Group (

)
Energetic/Thermal Instability: Nitro-aromatics have a positive oxygen balance and can decompose exothermically upon heating.NEVER heat waste containers. NEVER allow residue to dry out in ground-glass joints (friction hazard).
Carboxylic Acid (

)
Corrosive/Reactive: Acidic proton (

). Reacts with bases to form salts.
AVOID mixing with strong bases (NaOH/KOH) in waste streams. Exothermic neutralization can trigger the nitro group's decomposition.
Imidazole Ring Nitrogen Heterocycle: Generally stable, but can coordinate with metals.AVOID contact with heavy metals (Ag, Hg) to prevent formation of potentially sensitive metal-organic complexes.

Waste Stream Decision Logic

The following decision tree illustrates the required workflow for segregating this specific compound.

DisposalLogic Start Waste Generation: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Bag Double Bag (Polyethylene) or Amber Glass Jar Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' (Toxic, Irritant, Nitro-Organic) Bag->LabelSolid BinSolid Segregate: Solid Organic Waste Bin LabelSolid->BinSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalo pHCheck CRITICAL CHECK: Is pH > 10? Halo->pHCheck NonHalo->pHCheck Neutralize Adjust pH to 6-8 (Use Dilute Acid/Buffer) pHCheck->Neutralize Yes (Risk of Exotherm) Combine Combine in Satellite Accumulation Container pHCheck->Combine No (Safe) Neutralize->Combine

Figure 1: Decision matrix for segregating nitro-aromatic acid waste. Note the critical pH check to prevent exothermic runaway.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicable for: Expired stocks, weighing boat residues, contaminated gloves/paper towels.

  • Primary Containment: Place the solid material in a clear polyethylene bag or a screw-top glass jar.

    • Why? Glass prevents compression/friction; bags allow for incineration without opening.

  • Secondary Containment: If using a bag, place it inside a second bag (double-bagging).

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Chemical Name: 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

    • Hazards: Irritant, Toxic, Potential Energetic (if quantity >100g).

  • Segregation: Place in the Solid Organic Waste drum.

    • Warning: Do not place in "Sharps" containers or "Biohazard" bags unless biologically contaminated.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction workups.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol).

  • Compatibility Check (The "Acid Test"):

    • Ensure the waste container does not contain strong bases (Sodium Hydroxide, Ammonia).

    • Mechanism: Mixing this carboxylic acid with a strong base generates heat. In the presence of the nitro group, localized heating can degrade the molecule, releasing

      
       gases or causing pressurization.
      
  • Transfer: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated) using a funnel.

  • Rinsing: Rinse the original vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the waste container. Do not rinse with water if the waste stream is destined for fuel blending (high water content rejects fuel blending).

Chemical Incompatibility Matrix

Store and dispose of this chemical strictly according to the table below to prevent "Unintended Laboratory Reactions."

Substance ClassCompatibilityRisk Explanation
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE High risk of fire/explosion. Nitro groups are already oxidized; adding more oxidant increases sensitivity.
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Exothermic acid-base neutralization. High pH can also destabilize the imidazole ring.
Reducing Agents (LiAlH4, NaBH4)INCOMPATIBLE Reduction of the nitro group to an amine is highly exothermic and can be uncontrollable in a waste drum.
Heavy Metals (Ag, Cu, Hg)AVOID Imidazoles form metal complexes. Nitro-imidazoles metal salts can be shock-sensitive.

Regulatory Compliance (US Focus)

RCRA Classification

While 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR § 261.33), it must be characterized by the generator:

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point <60°C).

  • Characteristic of Reactivity (D003): If the specific isomer is deemed capable of detonation or explosive decomposition (unlikely for small research amounts, but possible for bulk dry powder).

  • Generator Knowledge: You must declare it as "Toxic" and "Irritant" based on the functional group analysis (Nitro/Imidazole derivatives).

DOT Shipping (For Off-Site Disposal)

When handing off to your waste vendor (e.g., Veolia, Clean Harbors), ensure the Lab Pack is categorized correctly:

  • Proper Shipping Name: Waste Corrosive Solid, Acidic, Organic, n.o.s. (contains 1-(2-Nitrophenyl)imidazole-4-carboxylic acid) OR Waste Toxic Solids, Organic, n.o.s.

  • Hazard Class: 8 (Corrosive) or 6.1 (Toxic).

Emergency Procedures

Spill Cleanup (Solid):

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a N95 or P100 particulate respirator if powder is fine.

  • Containment: Do not dry sweep (static risk). Cover with a wet paper towel or use a chemically inert absorbent (vermiculite).

  • Disposal: Scoop material and absorbent into a wide-mouth jar. Label as "Spill Debris - Nitro Compound."

Spill Cleanup (Liquid):

  • Absorb: Use universal spill pads or vermiculite.

  • Neutralize: If the spill is large and acidic, sprinkle sodium bicarbonate slowly to neutralize, observing for gas evolution.

  • Collect: Place saturated pads in a heavy-duty plastic bag.

References

  • National Institutes of Health (PubChem). Imidazole-4-carboxylic acid (Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).
  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Retrieved from [Link]

Handling

Personal protective equipment for handling 1-(2-Nitrophenyl)imidazole-4-carboxylic acid

Executive Risk Assessment The "Why" Behind the Protocol Handling 1-(2-Nitrophenyl)imidazole-4-carboxylic acid requires a safety strategy that addresses three distinct chemical functionalities: the imidazole ring (biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

The "Why" Behind the Protocol

Handling 1-(2-Nitrophenyl)imidazole-4-carboxylic acid requires a safety strategy that addresses three distinct chemical functionalities: the imidazole ring (biological activity), the carboxylic acid (corrosivity/acidity), and the nitro-aromatic group (potential sensitization and energetic instability).

While specific toxicological data for this exact intermediate may be sparse in public repositories, the structural motifs dictate a Category 2/3 Risk Profile under GHS standards. We treat this compound as a severe eye/respiratory irritant and a potential sensitizer .

Primary Hazards:

  • Inhalation: Fine dust generation during weighing can cause acute respiratory tract irritation (STOT SE 3).

  • Dermal: Acidic nature combined with the nitro group poses risks of chemical burns and delayed hypersensitivity.

  • Reactivity: As a nitro-compound, it is incompatible with strong reducing agents (potential to form toxic anilines) and bases (exothermic neutralization).

Personal Protective Equipment (PPE) Matrix

This is not a generic list. It is a targeted barrier selection based on permeation data for nitro-aromatics and acidic solids.

A. Ocular Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Scientific Rationale: Safety glasses are insufficient. The fine particulate nature of the solid allows dust to bypass side shields. Upon contact with the moisture of the eye, the carboxylic acid moiety will protonate, causing immediate pH-driven damage [1].

  • Prohibited: Standard prescription glasses without over-goggles.

B. Dermal Protection (Hand)
  • Requirement: Double-Gloving Strategy .

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Long Cuff).

  • Scientific Rationale: Nitro-aromatics can permeate thin latex. Nitrile provides superior resistance to the acidic functionality. The "double-glove" system creates a sacrificial outer layer for contaminated weighing tools [2].

C. Respiratory Protection[1][4][5][6][7][8][9][10]
  • Primary Control: Handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary PPE: If hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (Full Facepiece recommended to protect eyes simultaneously). N95 is the absolute minimum but suboptimal for acidic dusts.

D. Body Protection[1][2][7][9][11]
  • Requirement: High-neck laboratory coat (cotton/polyester blend) + Chemical-resistant apron for scale-up (>10g).

  • Rationale: Prevents migration of dust onto street clothes, mitigating "take-home" exposure risks.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Decision_Matrix Start Start: Define Operation Scale SmallScale < 100 mg (Analytical/Screening) Start->SmallScale MedScale 100 mg - 10 g (Synthesis/Purification) Start->MedScale LargeScale > 10 g (Process Development) Start->LargeScale Hood Engineering Control: Standard Fume Hood SmallScale->Hood Mandatory MedScale->Hood Mandatory LargeScale->Hood Acceptable with PPE Set C Iso Engineering Control: Powder Isolator / Glovebox LargeScale->Iso Preferred PPE_Basic PPE Set A: Safety Glasses + Nitrile Gloves + Lab Coat Hood->PPE_Basic Small Scale PPE_Inter PPE Set B: Splash Goggles + Double Nitrile + Lab Coat + Sleeve Covers Hood->PPE_Inter Medium Scale Iso->PPE_Inter contained PPE_Adv PPE Set C: Full Face Respirator (if open) + Chem-Resistant Apron + Double Nitrile (Long Cuff)

Figure 1: Risk-based PPE selection logic. Note that engineering controls (Hood/Isolator) are the primary defense, with PPE scaling according to potential dust exposure.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

Objective: Eliminate static-driven dust dispersion.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Organic powders like imidazole derivatives are prone to triboelectric charging.

  • Containment: Weigh into a tared vial or flask inside the hood. Never transfer open powder across the lab bench.

  • Technique: Use a disposable anti-static weighing funnel. Do not use spatulas that have been used with strong oxidizers (e.g., permanganates) without thorough cleaning, as trace contamination can react with the nitro group.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to boiling solvent is prohibited due to the risk of "bumping" and rapid acid-vapor generation.

  • Inert Atmosphere: While not pyrophoric, maintaining a nitrogen/argon blanket is Good Laboratory Practice (GLP) to prevent moisture absorption (hygroscopic potential of the acid).

Phase 3: Spill Cleanup (Solid)

Do not dry sweep. Dry sweeping aerosolizes the irritant dust.

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution. This serves two purposes:

    • Suppresses dust.[1][2]

    • Neutralizes the carboxylic acid functionality [3].

  • Collect: Scoop the damp slurry into a chemical waste container.

  • Wash: Wipe the surface with water, then ethanol.

Waste Disposal & Deactivation

Proper segregation is critical to prevent downstream accidents in waste drums.

Waste StreamClassificationAction
Solid Waste Hazardous / IrritantDouble-bag in polyethylene. Label as "Organic Solid - Acidic - Nitro Cmpd". Do not mix with oxidizers.
Aqueous Waste Acidic OrganicAdjust pH to 6-8 before disposal if local regulations allow, or segregate into "Aqueous Acidic" stream.
Contaminated Sharps HazardousDispose of needles immediately. Do not recap. Nitro-aromatics in the bloodstream are highly toxic.

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term damage.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Eye Ocular Contact (Dust/Splash) Type->Eye Skin Skin Contact (Powder/Soln) Type->Skin Inhale Inhalation (Dust Cloud) Type->Inhale Action_Eye 1. Flush 15 mins (Eyewash) 2. Hold Eyelid Open 3. Seek Medical Aid Eye->Action_Eye Action_Skin 1. Brush off dry powder 2. Rinse water 15 mins 3. Remove contaminated clothes Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Sit upright 3. Oxygen if labored breathing Inhale->Action_Inhale

Figure 2: Immediate response workflow for exposure events. Speed is critical for ocular exposure to acidic solids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link][3]

  • American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.).[4] Compound Summary: Imidazole-4-carboxylic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

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